2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 923400-27-5
VCID: VC11926003
InChI: InChI=1S/C17H16BrN3O3S3/c1-27(23,24)13-4-2-3-11-15(13)19-17(26-11)21-9-7-20(8-10-21)16(22)12-5-6-14(18)25-12/h2-6H,7-10H2,1H3
SMILES: CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br
Molecular Formula: C17H16BrN3O3S3
Molecular Weight: 486.4 g/mol

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole

CAS No.: 923400-27-5

Cat. No.: VC11926003

Molecular Formula: C17H16BrN3O3S3

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole - 923400-27-5

Specification

CAS No. 923400-27-5
Molecular Formula C17H16BrN3O3S3
Molecular Weight 486.4 g/mol
IUPAC Name (5-bromothiophen-2-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C17H16BrN3O3S3/c1-27(23,24)13-4-2-3-11-15(13)19-17(26-11)21-9-7-20(8-10-21)16(22)12-5-6-14(18)25-12/h2-6H,7-10H2,1H3
Standard InChI Key BDCWVEXOVRQJKF-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br
Canonical SMILES CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br

Introduction

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole is a complex organic compound featuring a unique combination of functional groups, including a piperazine ring, a benzothiazole moiety, and a bromothiophene carbonyl group. These components are known for their pharmacological properties, suggesting potential biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. The presence of the methanesulfonyl group allows for nucleophilic substitution reactions, while the bromine atom on the thiophene ring can participate in electrophilic aromatic substitution reactions. The piperazine moiety can undergo alkylation and acylation reactions, making this compound versatile in synthetic organic chemistry.

Biological Activity and Potential Applications

Compounds containing benzothiazole and thiophene derivatives have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole may exhibit significant biological activity due to its structural features. It could find applications in drug development, particularly in creating new therapeutic agents for treating cancer or neurological disorders.

Interaction Studies and Future Research Directions

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess its binding affinity to target proteins or enzymes related to disease pathways. Further research should focus on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to evaluate its potential as a therapeutic agent.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole, which can provide insights into its uniqueness:

Compound NameMolecular FormulaKey Features
4-(5-Bromothiophene-2-carbonyl)benzonitrileContains a bromothiophene moiety but lacks the piperazine and benzothiazole components.
Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylateSimilar piperazine structure but with a tert-butyl group instead of methanesulfonamide.
5-Bromo-4-nitrothiophene-2-carbaldehydeLacks the benzothiazole structure; focuses on thiophene reactivity.

The unique combination of functional groups in 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole distinguishes it from other compounds, potentially enhancing its biological activity and therapeutic applications.

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